molecular formula C18H15Cl2F6NO3 B11091225 2,4-dichloro-N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

2,4-dichloro-N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

Cat. No.: B11091225
M. Wt: 478.2 g/mol
InChI Key: MQNLNZMYHGBVDE-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]BENZAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]BENZAMIDE typically involves multiple steps. One common approach includes the reaction of 2,4-dichlorobenzoyl chloride with a suitable amine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2,4-DICHLORO-N-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzamide
  • 2,4-Dichlorophenylhydrazine
  • 2,4-Dichloropyrimidine

Uniqueness

Compared to similar compounds, 2,4-DICHLORO-N-[2-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hexafluoropropanyl moiety, in particular, contributes to its high stability and reactivity.

Properties

Molecular Formula

C18H15Cl2F6NO3

Molecular Weight

478.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C18H15Cl2F6NO3/c1-15(2)6-11(28)13(12(29)7-15)16(17(21,22)23,18(24,25)26)27-14(30)9-4-3-8(19)5-10(9)20/h3-5,13H,6-7H2,1-2H3,(H,27,30)

InChI Key

MQNLNZMYHGBVDE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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